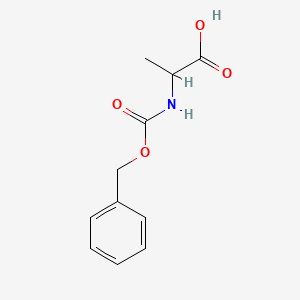

N-(Benzyloxycarbonyl)-DL-alanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302668 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26607-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC156978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxyalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4132-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of N-(Benzyloxycarbonyl)-DL-alanine

An In-Depth Technical Guide to the Physical Properties of N-(Benzyloxycarbonyl)-DL-alanine

Authored by: A Senior Application Scientist

Introduction

This compound, systematically named 2-(phenylmethoxycarbonylamino)propanoic acid and commonly abbreviated as Z-DL-Ala-OH or Cbz-DL-Ala-OH, is a pivotal derivative of the racemic amino acid alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine-protecting group in peptide synthesis and other areas of organic chemistry. Its stability under a range of conditions and its facile removal via catalytic hydrogenation make it an indispensable tool for researchers. Understanding the physical properties of this compound is fundamental for its effective storage, handling, and application in synthetic workflows, ensuring reproducibility and success in drug development and research.

This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by established methodologies for their verification.

Core Physical and Chemical Properties

The foundational properties of a compound dictate its behavior in various experimental settings. For Z-DL-Ala-OH, these properties are well-characterized.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 - 223.23 g/mol | [1][2][3] |

| CAS Registry Number | 4132-86-9 | [1] |

| Appearance | White to almost white crystalline powder or solid. | [4] |

| pKa | 4.00 ± 0.10 (Predicted) | [4] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the reported melting point typically falls within a narrow range.

-

Reported Melting Point: 112-116 °C[4].

-

One source specifies a range of 112.0 to 116.0 °C, while another indicates 112-113°C[4]. This slight variation is common and can be attributed to differences in crystalline form or minor impurities. In contrast, the pure L-enantiomer, N-Cbz-L-alanine, exhibits a lower melting point, typically around 82-87 °C[5][6][7].

-

Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for verifying the melting point in a laboratory setting. The causality behind this technique is that the temperature at which a substance transitions from solid to liquid is a distinct physical constant.

Methodology:

-

Sample Preparation: Ensure the Z-DL-Ala-OH sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Protocol:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (~95 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Trustworthiness: A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.

Caption: Workflow for Melting Point Verification.

Solubility Profile

The solubility of Z-DL-Ala-OH is critical for selecting appropriate solvent systems for reactions, purification, and analytical procedures.

| Solvent | Solubility | Observation | Source(s) |

| Methanol | Soluble | Forms an almost transparent solution. | [4] |

| Ethyl Acetate | Soluble | - | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble up to 200 mg/mL. | [3] |

| Water | Insoluble / Very Slightly Soluble | - | [8][9] |

| Petroleum Ether | Insoluble | - | [8] |

Protocol: Qualitative Solubility Assessment

Expertise & Experience: This protocol provides a rapid and effective means to confirm the general solubility profile, which is essential for planning subsequent experiments like NMR analysis or chromatography.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., Methanol, Water) to the respective test tube.

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: A clear, transparent solution with no visible solid particles.

-

Partially Soluble: A cloudy suspension or the presence of undissolved solid.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Confirmation: If the substance appears soluble, add another small aliquot of the solid to check for saturation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. For Z-DL-Ala-OH, NMR and IR spectroscopy are primary validation tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific spectrum for the DL-form is best acquired on the sample in hand, the expected resonances for a ¹H NMR spectrum in a solvent like DMSO-d₆ would include:

-

Alanine Methyl Protons (-CH₃): A doublet peak around 1.3-1.5 ppm.

-

Alanine Alpha-Proton (α-CH): A multiplet around 4.1-4.3 ppm.

-

Benzyl Protons (-CH₂-Ph): A singlet around 5.0-5.1 ppm.

-

Aromatic Protons (-C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Amide Proton (-NH-): A doublet around 7.5-7.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).

Authoritative Grounding: The structure of this compound can be unequivocally confirmed by comparing an acquired NMR spectrum to reference data available in spectral databases like the Spectral Database for Organic Compounds (SDBS).

Caption: Molecular Structure of Z-DL-Ala-OH.

Protocol: Sample Preparation for ¹H NMR

-

Sample Weighing: Accurately weigh 5-10 mg of Z-DL-Ala-OH.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer. The resulting data validates the presence of the key functional groups and the overall molecular structure.

Safety and Handling

Proper handling is paramount for researcher safety and maintaining compound integrity.

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust[4][8].

-

Storage: Store in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at or below -20°C is recommended, sealed in a dry environment[3][4].

-

Decomposition: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide[6][10].

Conclusion

This compound is a well-characterized compound whose physical properties are crucial to its successful application in scientific research. Its identity and purity can be rigorously confirmed through straightforward, self-validating analytical techniques such as melting point determination, solubility assessments, and NMR spectroscopy. By adhering to the protocols and understanding the principles outlined in this guide, researchers can handle and utilize this important reagent with confidence and precision.

References

- 1. This compound | C11H13NO4 | CID 95657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Cbz-DL-Ala [chembk.com]

- 5. N-Carbobenzoxy-L-alanine | 1142-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 10. N-CBZ-L-Alanine(1142-20-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

A Senior Application Scientist's Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of N-Cbz-DL-alanine

N-(Benzyloxycarbonyl)-DL-alanine, commonly abbreviated as Cbz-DL-Ala or Z-DL-Ala-OH, is a pivotal derivative of the racemic amino acid alanine.[1][2] Its significance in synthetic organic chemistry, particularly in the realm of peptide synthesis, cannot be overstated. The core utility of this compound lies in the strategic "protection" of alanine's nucleophilic amino group by the benzyloxycarbonyl (Cbz or Z) group.[3][4] This modification temporarily masks the amine's reactivity, allowing chemists to selectively perform reactions at the carboxylic acid terminus without unintended side reactions like uncontrolled polymerization.[5] The Cbz group is renowned for its stability under a range of conditions and its clean, predictable removal, making Cbz-DL-Ala an indispensable building block in the methodical construction of peptides and other complex molecules.[4][6] This guide provides an in-depth examination of its structure, properties, synthesis, and critical applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of its effective application in research and development.

Chemical Structure and Formula

-

IUPAC Name: 2-(phenylmethoxycarbonylamino)propanoic acid[2]

-

Synonyms: N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine[1][2]

-

Molecular Weight: 223.22 g/mol [2]

The structure consists of a central alanine backbone where the amino group (-NH₂) is acylated by a benzyloxycarbonyl group. This protecting group is composed of a benzyl alcohol moiety linked to a carbonyl group.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of Cbz-DL-Ala are critical for its handling, storage, and use in reactions, particularly for determining appropriate solvent systems and purification methods.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 112.0 to 116.0 °C | [1][7] |

| Purity | >99.0% (TLC, HPLC) | [1][7] |

| Solubility | Soluble in organic solvents like methanol, DMF; sparingly soluble in water | [8][9] |

| Storage Conditions | Store in a cool, dry place, inert atmosphere | [10] |

Synthesis and Purification: A Practical Workflow

The most common and reliable method for synthesizing N-Cbz protected amino acids is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate under alkaline conditions.

Causality in Experimental Design

-

Why Alkaline Conditions? The reaction is conducted at a pH between 8 and 10.[4] This is a critical parameter. The base (typically NaOH) serves to deprotonate the amino group of DL-alanine, converting it from -NH₃⁺ (at neutral pH) to the free amine -NH₂. This deprotonation is essential as the free amine is the active nucleophile that attacks the electrophilic carbonyl carbon of benzyl chloroformate. Maintaining the pH also neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

-

Why Low Temperature? The reaction is initiated at a low temperature (0-5 °C).[11] Benzyl chloroformate is highly reactive and susceptible to hydrolysis, especially under alkaline conditions. Keeping the temperature low minimizes this competing side reaction, thereby maximizing the yield of the desired N-protected product.

Detailed Synthesis Protocol

This protocol is a self-validating system, concluding with a melting point determination to confirm product identity and purity.

-

Dissolution: Dissolve DL-alanine in a 2N sodium hydroxide (NaOH) solution in a three-necked flask equipped with a stirrer. Cool the solution to 0-5 °C using an ice-salt bath.[11]

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) and an equivalent amount of 2N NaOH solution dropwise and simultaneously to the cooled alanine solution.[11] The key is to maintain the temperature below 5 °C and the pH in the alkaline range.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[11]

-

Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis byproduct). Discard the organic layer.[11]

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with a concentrated acid like HCl.[11] This protonates the carboxylate group, causing the Cbz-DL-Ala product, which is insoluble in acidic water, to precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Purification (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[11]

-

Validation: Dry the purified crystals under vacuum and determine the melting point. A sharp melting point within the literature range (112-116 °C) indicates high purity.[7]

References

- 1. N-Benzyloxycarbonyl-DL-alanine | 4132-86-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | C11H13NO4 | CID 95657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. proprep.com [proprep.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. alfachemic.com [alfachemic.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. 1142-20-7|((Benzyloxy)carbonyl)-L-alanine|BLD Pharm [bldpharm.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

Abstract

The protection of amino groups is a cornerstone of peptide synthesis and a frequent necessity in the broader field of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a vital tool for this purpose due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of N-(Benzyloxycarbonyl)-DL-alanine from DL-alanine and benzyl chloroformate. We will delve into the underlying principles of the Schotten-Baumann reaction, provide a detailed and validated experimental protocol, discuss critical safety considerations, and present the reaction mechanism. This document is intended for researchers, chemists, and drug development professionals who require a robust and well-understood method for the Cbz protection of alanine.

Introduction: The Strategic Importance of the Cbz Group

In multi-step organic synthesis, particularly in the construction of peptides, the differential reactivity of functional groups must be precisely managed. The amine group of an amino acid is a potent nucleophile and a base, properties that can interfere with desired reactions at the carboxylic acid terminus or side chain. A protecting group is a molecular "mask" that temporarily converts a functional group into a less reactive form, allowing other chemical transformations to occur elsewhere in the molecule.

The benzyloxycarbonyl (Cbz) group is an ideal choice for amine protection for several key reasons:

-

Suppression of Nucleophilicity: Once attached, the Cbz group delocalizes the nitrogen's lone pair of electrons into the carbonyl system, significantly reducing its nucleophilicity and basicity.[1]

-

Enhanced Crystallinity: Cbz-protected amino acids are often crystalline solids, which facilitates their purification by recrystallization.

-

Resistance to Racemization: The urethane linkage of the Cbz group helps to prevent the racemization of the chiral center during subsequent activation and coupling reactions.[1]

-

Orthogonal Deprotection: The Cbz group is stable to a wide range of acidic and basic conditions used to remove other protecting groups (e.g., Boc, Fmoc), but it is selectively and cleanly cleaved by catalytic hydrogenolysis, yielding the free amine, carbon dioxide, and toluene.[1][2]

This compound serves as a crucial building block for synthesizing peptides containing alanine and as a starting material for various other non-proteinogenic amino acids and chiral synthons.[3][4]

The Core Synthesis: The Schotten-Baumann Reaction

The synthesis of N-Cbz-DL-alanine is a classic example of the Schotten-Baumann reaction . This reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base.[5][6][7]

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of DL-alanine on the electrophilic carbonyl carbon of benzyl chloroformate (also known as Cbz-Cl or Z-Cl).[8] A key feature of the Schotten-Baumann conditions is the use of an aqueous base.[5][9] The base serves two critical functions:

-

Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl). The base immediately neutralizes this acid, preventing it from protonating the starting alanine. If the alanine's amino group were protonated to form an ammonium salt (-NH3+), it would lose its nucleophilicity and be unable to react with the Cbz-Cl.[10]

-

Maintaining pH: By maintaining a basic pH (typically >9), the equilibrium between the amino acid's zwitterionic form and its anionic form is shifted, ensuring a sufficient concentration of the nucleophilic free amine (-NH2) is present to initiate the reaction.[9]

A two-phase system, consisting of an organic solvent and water, is often employed. The reactants and the Cbz-protected product reside primarily in the organic phase, while the inorganic base is dissolved in the aqueous phase, neutralizing the generated acid at the interface.[5]

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of N-Cbz-DL-alanine on a laboratory scale.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| DL-Alanine | C₃H₇NO₂ | 89.09 | 0.10 | 1.0 | 8.91 g |

| Sodium Hydroxide | NaOH | 40.00 | 0.22 | 2.2 | 8.80 g |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 0.11 | 1.1 | 18.76 g (15.7 mL) |

| Water (Deionized) | H₂O | 18.02 | - | - | 100 mL + 100 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~200 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | As needed (~18 mL) |

Step-by-Step Methodology

-

Preparation of Alanine Solution: In a 500 mL beaker or flask equipped with a magnetic stir bar, dissolve 8.91 g (0.10 mol) of DL-alanine and 8.80 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water. Stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the addition of benzyl chloroformate.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled alanine solution, slowly add 15.7 mL (0.11 mol) of benzyl chloroformate dropwise over 30-45 minutes. Use a dropping funnel for controlled addition. CAUTION: Benzyl chloroformate is highly corrosive and a lachrymator. This step must be performed in a well-ventilated chemical fume hood.[11][12]

-

Reaction: After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 1-2 hours. The mixture will appear cloudy or as a white emulsion.

-

Initial Work-up: Remove the reaction flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with 50 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis byproduct). Discard the organic layers.

-

Acidification and Precipitation: Return the aqueous layer to the beaker and cool it again in an ice bath. While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 1-2. This will protonate the carboxylate group of the product, causing it to precipitate as a white solid.

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (50 mL each) to remove any inorganic salts.

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass or crystallization dish and dry it in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent (e.g., P₂O₅) until a constant weight is achieved. A typical yield is 80-90%.

Purification (Recrystallization)

If higher purity is required, the dried N-Cbz-DL-alanine can be recrystallized.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Add hexane or petroleum ether dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry thoroughly.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: Overall workflow for the synthesis of N-Cbz-DL-alanine.

Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann reaction for Cbz-protection.

Safety and Handling: A Critical Overview

Chemical synthesis demands rigorous adherence to safety protocols. Benzyl chloroformate is a particularly hazardous reagent requiring special care.

-

Benzyl Chloroformate (Cbz-Cl):

-

Toxicity and Corrosivity: It is fatal if inhaled, causes severe skin burns and eye damage, and may cause cancer.[11] All manipulations must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat at all times.[12][13]

-

Reactivity: It reacts with water and moisture, potentially violently, to produce corrosive hydrogen chloride gas and benzyl alcohol.[13] Ensure all glassware is dry and store the reagent under an inert atmosphere, tightly sealed.[12] It is incompatible with strong acids, bases, alcohols, and amines.[12]

-

-

Sodium Hydroxide (NaOH): A strong caustic base that can cause severe skin and eye burns. Handle with appropriate PPE.

-

Hydrochloric Acid (HCl): A strong, corrosive acid. The concentrated form releases noxious fumes. Handle only in a fume hood with proper PPE.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][13]

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a foundational, reliable, and high-yielding procedure in organic synthesis. By understanding the causal relationships behind the choice of reagents and conditions—the necessity of a base to drive the reaction, the low temperature to control reactivity, and the acidic work-up for product isolation—researchers can confidently and safely execute this important transformation. The Cbz group, despite its long history, continues to be an indispensable tool, and mastery of its installation is a key skill for any scientist involved in peptide chemistry or the synthesis of complex organic molecules.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. youtube.com [youtube.com]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

N-(Benzyloxycarbonyl)-DL-alanine CAS number and molecular weight

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine

This guide provides a comprehensive technical overview of this compound, a foundational building block in synthetic organic chemistry, particularly in the field of peptide science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, and application, emphasizing the chemical principles and experimental considerations that ensure its effective use.

Core Compound Identification and Properties

This compound is a synthetic amino acid derivative where the amino group of DL-alanine is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is critical for its primary application as a building block in peptide synthesis, preventing the highly nucleophilic amine from engaging in unwanted side reactions during the formation of peptide bonds.

The DL-racemic mixture indicates that the compound is a 1:1 mixture of the D- and L-enantiomers. While enantiomerically pure forms (N-Cbz-L-alanine, CAS: 1142-20-7, and N-Cbz-D-alanine, CAS: 26607-51-2) are often required for the synthesis of stereospecific peptides, the DL-form serves as a valuable starting material and is used in applications where stereochemistry at this position is not critical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4132-86-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 112.0 to 116.0 °C | [1] |

| Synonyms | N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine | [2] |

| Purity | Typically >99% (by HPLC) | [1] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane; insoluble in water | [3][4] |

The Chemistry of the Benzyloxycarbonyl (Cbz) Protecting Group

The utility of this compound is intrinsically linked to the properties of the Cbz group. Introduced by Bergmann and Zervas, the Cbz group was the first widely used N-protecting group in peptide chemistry and remains a staple due to its unique stability and cleavage conditions.[5]

Mechanism of Protection: The Cbz group is a carbamate, which is significantly less nucleophilic and basic than a free amine. This is because the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its reactivity. This electronic stabilization makes the N-Cbz bond robust enough to withstand a variety of reaction conditions, including those used for peptide coupling and the deprotection of other protecting groups (e.g., acid-labile Boc groups).[6]

Orthogonality: A key advantage of the Cbz group is its orthogonality to other common protecting groups.[7] It is stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[6] This orthogonality is fundamental to complex, multi-step syntheses, allowing for selective deprotection at different stages of the synthesis.[8]

Synthesis of this compound

The synthesis of N-Cbz-DL-alanine is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve DL-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2N NaOH, ~2.0 eq) in a reaction vessel cooled in an ice bath (0-5 °C).

-

Reaction: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, ~1.1 eq) and an additional aliquot of 2N NaOH solution simultaneously in a dropwise manner. The key to this step is maintaining the pH of the reaction mixture between 8 and 10.[9] A pH that is too low allows Cbz-Cl to decompose, while a pH that is too high can risk racemization or hydrolysis of the reagent.[9]

-

Extraction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). The N-Cbz-DL-alanine product, being insoluble in acidic water, will precipitate out as a white solid.

-

Isolation & Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Application in Peptide Synthesis

N-Cbz-DL-alanine functions as a protected building block for introducing an alanine residue into a growing peptide chain. This is most commonly performed in either solution-phase or solid-phase peptide synthesis (SPPS).

Caption: General workflow for incorporating N-Cbz-DL-alanine in SPPS.

Experimental Protocol: Peptide Coupling (Example)

This protocol describes the coupling of N-Cbz-DL-alanine to a resin-bound peptide with a free N-terminal amine (H₂N-Peptide-Resin) using a carbodiimide activator.

-

Activation: In a separate vessel, dissolve N-Cbz-DL-alanine (3.0 eq) and an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC, 3.0 eq) or HBTU (3.0 eq) in a suitable solvent like dimethylformamide (DMF). Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the swollen, deprotected peptide-resin. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 eq) to neutralize any salts and catalyze the reaction.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test, which detects free primary amines.

-

Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction vessel and thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts (e.g., dicyclohexylurea if DCC is used). The resulting resin now bears the Cbz-Ala-Peptide sequence.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical final step to reveal the free amine, either at the end of a synthesis or to allow for further N-terminal modification.

Caption: Comparison of common Cbz deprotection strategies.

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

This is the most widely used and cleanest method for Cbz removal.[6][7]

-

Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). If the compound is attached to a solid support, the resin should be suspended in the solvent.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The flask is then purged with nitrogen or argon.

-

Hydrogenation: Introduce hydrogen gas (H₂) into the reaction vessel. This can be done by bubbling the gas through the solution or by maintaining a hydrogen atmosphere using a balloon. The reaction is typically run at atmospheric pressure and room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is usually complete within a few hours.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filtrate, containing the deprotected product, can then be concentrated under reduced pressure. The only byproducts are toluene and carbon dioxide, making for a very clean workup.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood to minimize dust exposure.[3]

-

Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.[4][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]

-

Fire Hazards: The compound is not highly flammable, but thermal decomposition can produce irritating gases and vapors, including nitrogen oxides and carbon oxides.[3]

Conclusion

This compound is a cornerstone reagent in synthetic chemistry. Its value lies in the robust, yet selectively cleavable, nature of the Cbz protecting group. A thorough understanding of its synthesis, the chemical principles of Cbz protection, and the established protocols for its application and removal is essential for any researcher engaged in peptide synthesis or the chemical modification of amino acids. The methodologies described in this guide provide a reliable framework for the successful application of this versatile compound in research and development.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. peptide.com [peptide.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Carbobenzyloxy (Cbz or Z) Protecting Group: Principles and Practices

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful organic synthesis. Among the arsenal of protective chemistries, the Carbobenzyloxy (Cbz or Z) group holds a place of historical significance and enduring utility for the protection of amines.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first reliable tool for the stepwise synthesis of peptides, a breakthrough that revolutionized the field.[2][3] This guide provides a comprehensive exploration of the Cbz group, from its fundamental characteristics to field-proven experimental protocols, designed to empower the modern chemist with the knowledge to effectively wield this venerable protecting group.

The Genesis of Control in Peptide Synthesis: Why Cbz was a Revolution

Prior to the 1930s, the synthesis of peptides with a defined sequence was an insurmountable challenge.[3] The inherent duality of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization upon activation.[3] The innovation of Bergmann and Zervas was to temporarily "mask" the amine's nucleophilicity by converting it into a carbamate.[3][4] The benzyloxycarbonyl group proved to be an ideal choice due to its stability during peptide coupling and, critically, its susceptibility to removal under mild conditions that wouldn't cleave the newly formed peptide bonds.[3] This concept of selective protection and deprotection is the bedrock upon which modern multi-step organic synthesis is built.

Core Characteristics of the Cbz Group

The enduring success of the Cbz group is attributable to a confluence of favorable properties:

-

Robust Stability : Cbz-protected amines exhibit broad stability towards a range of reaction conditions, including basic and most aqueous acidic media, which allows for considerable flexibility in subsequent synthetic transformations.[3][5]

-

Ease of Introduction : The protection of an amine with the Cbz group is typically a high-yielding reaction that proceeds under mild conditions.[3]

-

Facile and Orthogonal Removal : The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a remarkably mild method that is orthogonal to many other protecting groups.[1][3] This means it can be selectively removed without affecting other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This orthogonality is a critical principle in complex molecule synthesis.[3]

The Chemistry of Protection: Mechanism and Protocol

The introduction of the Cbz group is most frequently accomplished by the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions.[1][2]

The Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[1]

Caption: Cbz Protection Mechanism.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol describes a general procedure for the Cbz protection of an amino acid using Schotten-Baumann conditions.

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) while cooling in an ice bath.[3]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature is maintained below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the Cbz-protected amino acid should form.[3]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

The Art of Deprotection: Methods and Mechanisms

The removal of the Cbz group is a critical step, and the choice of method depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[6] The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[1][2]

4.1.1. Mechanism of Hydrogenolysis

The reaction proceeds on the surface of the palladium catalyst. The Cbz-protected amine is reduced by hydrogen, leading to the cleavage of the benzylic C-O bond. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]

Caption: Cbz Deprotection by Hydrogenolysis.

4.1.2. Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent like methanol or ethanol.[3]

-

Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[3]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or from a balloon) at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).[3]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and readily removed.[3]

Acidic Cleavage

While hydrogenolysis is preferred for its mildness, acidic conditions can also be employed to remove the Cbz group.[2][6] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.

4.2.1. Common Acidic Reagents and Conditions

A common reagent for acidic cleavage is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6] Strong Lewis acids have also been shown to be effective.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon or unimolecular cleavage to form a benzyl cation, which is then trapped.

| Deprotection Method | Reagents | Typical Conditions | Typical Yield (%) |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | >95[7] |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | >90[7] |

| Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | Variable, substrate-dependent |

| Lewis Acid Cleavage | AlCl₃ in HFIP | rt, 2-16 h | High[8] |

Orthogonality and Strategic Considerations

The true power of the Cbz group in modern organic synthesis lies in its orthogonality with other common amine protecting groups.

Caption: Orthogonality of Cbz, Boc, and Fmoc.

This selective deprotection capability allows for the precise and sequential unmasking of different amine functionalities within a complex molecule, which is a fundamental strategy in the synthesis of peptides, oligonucleotides, and other complex natural products.

Conclusion

The Carbobenzyloxy protecting group, born out of the necessity to control peptide synthesis, has remained an indispensable tool for organic chemists for nearly a century. Its robust nature, ease of introduction, and, most importantly, its mild and orthogonal removal by catalytic hydrogenolysis, ensure its continued relevance in the age of complex, multi-step synthesis. A thorough understanding of its characteristics and the nuances of its application and removal is essential for any researcher, scientist, or drug development professional aiming to construct complex molecular architectures with precision and efficiency.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ijacskros.com [ijacskros.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of N-(Benzyloxycarbonyl)-DL-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for N-(Benzyloxycarbonyl)-DL-alanine (CAS: 4132-86-9), a key reagent in peptide synthesis and pharmaceutical research. As a protected form of the racemic amino acid alanine, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity. This document synthesizes critical data from Safety Data Sheets (SDS) and other technical sources to offer field-proven insights for its use.

Chemical Identification and Physicochemical Properties

This compound, also known as N-Cbz-DL-alanine, is an N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during peptide coupling and other synthetic steps. Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzyloxy-DL-alanine | [3][4] |

| CAS Number | 4132-86-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [2][3] |

| Molecular Weight | 223.23 g/mol | [2][3] |

| Appearance | White crystalline powder or solid | [3][5][6] |

| Melting Point | 112-113 °C | [3] |

| Solubility | Partially soluble in methanol; Insoluble in water | [3][7][8] |

Hazard Identification and Risk Assessment

While some regulatory frameworks, such as the 2012 OSHA Hazard Communication Standard, may not classify this compound as a hazardous chemical, a conservative approach is essential in a research environment[5][6]. The primary risks are associated with its physical form (a fine powder) and potential for irritation upon contact.

Key Potential Hazards:

-

Skin and Eye Irritation: Direct contact with the powder may cause irritation[7].

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[7].

-

Combustible Dust Hazard: Like many organic solids in powdered form, fine dust dispersed in the air in sufficient concentrations can form a potentially explosive mixture in the presence of an ignition source[7].

The causality behind this dust hazard lies in the vast increase in surface area of the powdered solid, which allows for rapid, exothermic oxidation (combustion) when an ignition source is present.

Caption: Hazard profile for this compound.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is a self-validating system for safety, minimizing exposure and preserving chemical integrity.

Handling:

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation[7].

-

Avoid Dust Formation: Take care when transferring the powder to avoid creating airborne dust. Use appropriate tools like spatulas rather than pouring directly from large containers if possible[8].

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing[6]. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[5].

-

Grounding: Ground all equipment containing the material when transferring large quantities to prevent static discharge, which could be an ignition source for dust clouds[7].

Storage:

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination[5][8].

-

Conditions: Store in a dry, cool, and well-ventilated place away from heat and direct sunlight[5][8].

-

Incompatibilities: Store separately from strong oxidizing agents, as they can react exothermically[5].

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE create a multi-layered defense against chemical exposure.

-

Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne dust concentrations[7]. Ensure safety showers and eyewash stations are readily accessible.

-

Eye and Face Protection: Wear approved safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards[6].

-

Skin Protection: A standard laboratory coat should be worn. Use chemical-impermeable gloves (e.g., nitrile) and inspect them for integrity before use[1][7].

-

Respiratory Protection: Under normal use with adequate engineering controls, respiratory protection may not be necessary[6]. However, if dust is generated and exposure limits may be exceeded, a NIOSH-approved dust respirator or self-contained breathing apparatus (SCBA) should be used[7][9].

Emergency Procedures

A clear, pre-defined emergency plan is critical for responding effectively to any incident.

Caption: General emergency response workflow for incidents.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention[5][6].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing and shoes[5][6].

-

Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Immediate medical attention is required[5][6].

-

Ingestion: Do not induce vomiting. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person and call a physician immediately[5][6].

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam[1][7]. A water jet should be avoided as it can scatter the material and spread the fire.

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[5][7].

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode[1][5].

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a dust respirator, to prevent contact with the skin, eyes, and clothing. Avoid dust formation[1][8].

-

Environmental Precautions: Prevent the spilled material from entering sewers or waterways[9].

-

Containment and Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal. Clean the spill area with water and decontaminate surfaces[5][7].

Stability and Reactivity

-

Reactivity: Generally non-reactive under normal conditions[8].

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, tightly sealed)[7][8].

-

Conditions to Avoid: Incompatible products and excess heat[5]. Avoid generating dust.

-

Incompatible Materials: Strong oxidizing agents[5].

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be formed[5][7].

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, necessary for environmental protection and regulatory compliance.

-

Product Disposal: Waste must be disposed of in accordance with all federal, state, and local environmental regulations[7]. The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing[1]. Do not discharge into sewer systems[1].

-

Contaminated Packaging: Empty containers should be treated as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill[1].

References

- 1. echemi.com [echemi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. N-Benzyloxycarbonyl-DL-alanine | 4132-86-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Researcher's Guide to Sourcing and Quality Control of N-Cbz-DL-alanine for Drug Development

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine), a critical reagent in synthetic chemistry. This document moves beyond a simple catalog listing to offer practical, field-proven insights into supplier selection, quality control, and laboratory best practices, ensuring the integrity and success of your research endeavors.

Introduction: The Role of N-Cbz-DL-alanine in Synthetic Chemistry

N-Cbz-DL-alanine is a synthetic amino acid derivative where the amino group of DL-alanine is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis and the development of complex organic molecules. The Cbz group is prized for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a process that typically does not interfere with other sensitive functional groups within the molecule.[1][2]

The use of the racemic DL-form provides a cost-effective starting material for applications where the chirality will be addressed at a later synthetic stage or where the final application does not require enantiopure material. In drug development, derivatives of alanine are incorporated into various molecular scaffolds to modulate properties like potency, selectivity, and pharmacokinetic profiles.[3]

Commercial Suppliers: A Comparative Analysis

Selecting a reliable supplier is the foundational step for any successful research project. The quality and consistency of starting materials like N-Cbz-DL-alanine directly impact experimental reproducibility and outcomes. Below is a comparative table of prominent commercial suppliers catering to the research and pharmaceutical sectors.

| Supplier | Typical Purity/Grade | Available Documentation | Key Considerations for Researchers |

| TCI (Tokyo Chemical Industry) | >99.0% (HPLC/Titration) | SDS, Specifications, CoA, Analytical Charts[4] | Offers high-purity grades suitable for demanding synthetic applications. Extensive documentation provides transparency. |

| J&K Scientific | 98%[5] | SDS, CoA (searchable, but may not always be available online)[5] | Provides a research-grade option. Researchers should ensure a lot-specific CoA is available before purchase. |

| Spectrum Chemical | Varies by product | SDS, CoA[6] | Offers a range of CBZ-protected amino acids. Important to verify the specific grade and purity meets experimental needs. |

| Thermo Fisher Scientific (Alfa Aesar) | Typically high purity (e.g., <=100%)[7] | SDS, CoA[7] | A well-established supplier with robust quality systems. Good for sourcing laboratory-scale quantities. |

| Sigma-Aldrich (Merck) | Varies by product | SDS, CoA, other quality documents | Extensive portfolio with various grades. Their documentation is typically comprehensive, supporting GMP and regulated research. |

Quality Control and In-House Verification: A Self-Validating System

While suppliers provide a Certificate of Analysis (CoA), it is prudent for research organizations to have protocols for in-house verification, especially for critical experiments. This ensures the material's identity, purity, and integrity upon arrival and after storage.

Logical Workflow for Procurement and QC

The following diagram illustrates a robust workflow for sourcing and validating N-Cbz-DL-alanine.

Caption: A logical workflow for the procurement and quality control of N-Cbz-DL-alanine.

Key Analytical Techniques for Verification

A. Identity and Structural Confirmation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the chemical structure of N-Cbz-DL-alanine. The spectrum provides a unique fingerprint of the molecule.

-

Rationale: This technique verifies the presence of key structural motifs: the alanine backbone (methyl and alpha-hydrogen), the benzyl group of the Cbz protector (aromatic and methylene protons), and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns are predictable and confirm the identity of the compound.[8][9]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of N-Cbz-DL-alanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Compare the obtained spectrum with reference spectra. Expected signals for N-Cbz-D-alanine in CDCl₃ are:

-

~10.9 ppm (broad singlet, 1H, -COOH)

-

~7.3 ppm (multiplet, 5H, aromatic protons of benzyl group)

-

~5.1 ppm (singlet, 2H, -CH₂- of benzyl group)

-

~4.4 ppm (multiplet, 1H, α-H of alanine)

-

~1.4 ppm (doublet, 3H, -CH₃ of alanine)[8]

-

B. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of N-Cbz-DL-alanine. Since this is a racemic mixture, chiral HPLC is not necessary for general purity assessment but is critical if resolving the enantiomers is the goal.

-

Rationale: A reversed-phase HPLC method can effectively separate the main compound from non-polar and polar impurities. The area percentage of the main peak provides a quantitative measure of purity.

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (MeCN) with an additive like phosphoric acid or formic acid is typically used.[11] For example, a starting condition of 70:30 Water:MeCN with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Sample Preparation: Prepare a stock solution of N-Cbz-DL-alanine in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

C. Chiral Separation (Optional): Chiral HPLC

For applications requiring the separation and quantification of the D- and L-enantiomers, a specialized chiral stationary phase (CSP) is necessary.

-

Rationale: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on a standard C18 column. A CSP creates a chiral environment, allowing for differential interaction with the D- and L-forms, leading to their separation.[12][13] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[12]

Application in Peptide Synthesis: A Simplified Workflow

N-Cbz-DL-alanine serves as a building block in peptide synthesis. The Cbz group protects the N-terminus during the coupling of the carboxylic acid end to the free amino group of another amino acid.

Caption: A simplified workflow showing the use of N-Cbz-DL-alanine in peptide synthesis.

The key step after coupling is the selective removal of the Cbz group to liberate the N-terminus for the next coupling reaction.

Protocol: Cbz-Group Deprotection via Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture through celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[2]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the quality of N-Cbz-DL-alanine.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][14] Storage at room temperature is generally acceptable.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation and inhalation.[14][15] Ensure adequate ventilation in the work area.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]

Conclusion

N-Cbz-DL-alanine is a versatile and essential reagent for research in drug discovery and peptide chemistry. A thorough understanding of supplier qualification, in-house quality control, and proper handling procedures is paramount. By implementing the workflows and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. N-Cbz-D-Alanine | 26607-51-2 [chemicalbook.com]

- 4. N-Carbobenzoxy-L-alanine | 1142-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum [chemicalbook.com]

- 9. N-Carbobenzyloxy-L-alanine(1142-20-7) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. DL-Alanine | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of Z-DL-Ala-OH in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Z-DL-Ala-OH

N-Benzyloxycarbonyl-DL-alanine (Z-DL-Ala-OH) is a protected amino acid derivative of significant interest in the fields of peptide synthesis and pharmaceutical development. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial temporary shield for the amino functionality of DL-alanine, enabling its controlled participation in peptide bond formation and other synthetic transformations. The racemic (DL) nature of the compound also presents unique physicochemical properties compared to its enantiomerically pure counterparts.

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of Z-DL-Ala-OH in various organic solvents is not merely a matter of academic curiosity; it is a fundamental prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. Inadequate solubility can lead to poor reaction kinetics, low yields, and difficulties in purification, ultimately impeding the progress of research and development projects.

This in-depth technical guide provides a comprehensive overview of the solubility of Z-DL-Ala-OH, grounded in both theoretical principles and practical considerations. It is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection and to provide a robust experimental framework for determining solubility in their own laboratory settings.

Theoretical Framework: Understanding the Physicochemical Drivers of Z-DL-Ala-OH Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For Z-DL-Ala-OH, its solubility in a given organic solvent is primarily influenced by the following factors:

-

Molecular Structure of Z-DL-Ala-OH: The molecule possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) and the amide linkage (-NH-C=O) are polar and capable of hydrogen bonding. The benzyl group (C6H5CH2-) of the benzyloxycarbonyl protecting group and the methyl side chain of alanine (-CH3) are non-polar. This amphiphilic nature means that its solubility will be highly dependent on the properties of the solvent.

-

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents will more effectively solvate the polar regions of Z-DL-Ala-OH, while non-polar solvents will better accommodate the non-polar moieties. A solvent's polarity is often quantified by its polarity index.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the carboxylic acid and amide groups of Z-DL-Ala-OH, promoting dissolution.

-

Dielectric Constant: A higher dielectric constant of a solvent can help to overcome the lattice energy of the crystalline solid by reducing the electrostatic forces between the solute molecules.

-

The interplay of these factors determines the overall free energy of dissolution. A negative Gibbs free energy change (ΔG) for the dissolution process indicates a spontaneous and favorable solubilization.

Quantitative Solubility of Z-DL-Ala-OH: A Comparative Analysis

Table 1: Solubility of Z-DL-Ala-OH in Common Organic Solvents

| Organic Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Qualitative/Estimated Solubility of Z-DL-Ala-OH | Quantitative Solubility of Z-L-Ala-OH |

| Methanol | 5.1 | Donor & Acceptor | High ("almost transparency")[1][2][3] | - |

| Ethanol | 4.3 | Donor & Acceptor | High | - |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | 200 mg/mL [4][5] |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | Very High | - |

| Dichloromethane (DCM) | 3.1 | Acceptor | Soluble [2][6] | - |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Moderate to High | - |

| Acetone | 5.1 | Acceptor | Moderate | Insoluble (for unprotected DL-alanine)[7] |

| Ethyl Acetate | 4.4 | Acceptor | Low to Moderate | - |

| Hexane | 0.1 | Neither | Very Low/Insoluble | - |

Discussion of Solubility Trends:

-

High Solubility in Polar Protic and Aprotic Solvents: The high solubility of Z-DL-Ala-OH in solvents like methanol, ethanol, DMSO, and DMF is anticipated. These solvents are highly polar and can effectively solvate the polar functional groups of the molecule. Methanol and ethanol, being protic, can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid and amide moieties. DMSO and DMF, while aprotic, are excellent hydrogen bond acceptors and have high polarity, which contributes to their strong solvating power. The exceptionally high solubility of the L-enantiomer in DMSO (200 mg/mL) strongly suggests a similar high solubility for the DL-racemate.

-

Moderate Solubility in Solvents of Intermediate Polarity: Dichloromethane and tetrahydrofuran are expected to be reasonably good solvents for Z-DL-Ala-OH. Their moderate polarity allows them to interact favorably with both the polar and non-polar regions of the molecule.

-

Lower Solubility in Less Polar and Non-Hydrogen Bonding Solvents: The solubility is expected to decrease in less polar solvents like ethyl acetate and acetone. While acetone has a relatively high polarity index, its hydrogen bonding capability is limited to being an acceptor. Ethyl acetate is less polar and also only a hydrogen bond acceptor.

-

Insolubility in Non-Polar Solvents: In non-polar aliphatic solvents such as hexane, Z-DL-Ala-OH is expected to be virtually insoluble. The energy required to break the solute-solute interactions (lattice energy) is not compensated by favorable solute-solvent interactions.

Experimental Protocol for the Determination of Z-DL-Ala-OH Solubility